Mtset
Overview
Description
Methanethiosulfonate ethyltrimethylammonium, commonly known as MTSET, is a positively charged sulfhydryl-reactive reagent. It is widely used in biochemical research to study the structure and function of proteins, particularly those containing cysteine residues. This compound forms mixed disulfide linkages with cysteine residues, providing valuable information about the relative positions of amino acids within a protein and the electrostatic interactions at binding sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
MTSET is synthesized through the reaction of trimethylamine with ethylene chlorohydrin, followed by the addition of methanesulfonyl chloride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors with precise control over reaction parameters. The process involves the same basic steps as laboratory synthesis but is optimized for efficiency and scalability. The final product is purified through crystallization and filtration to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
MTSET primarily undergoes substitution reactions with sulfhydryl groups in cysteine residues. This reaction forms a mixed disulfide linkage, which is a key feature of its reactivity .
Common Reagents and Conditions
The reaction of this compound with cysteine residues is typically carried out in aqueous solutions at neutral pH. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) to maintain the pH and ionic strength of the solution .
Major Products
The major product of the reaction between this compound and cysteine residues is a mixed disulfide linkage. This product is stable under physiological conditions and can be used to probe the structure and function of proteins .
Scientific Research Applications
MTSET has a wide range of applications in scientific research, including:
Chemistry: Used to study the reactivity and accessibility of cysteine residues in proteins.
Biology: Employed in the investigation of protein structure and function, particularly in ion channels and transporters.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting cysteine-containing proteins.
Industry: Applied in the production of biopharmaceuticals and the development of biosensors .
Mechanism of Action
MTSET exerts its effects by reacting with sulfhydryl groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments. The formation of mixed disulfide linkages can alter the conformation and function of proteins, providing insights into their structure and activity .
Comparison with Similar Compounds
MTSET is part of a family of methanethiosulfonate reagents, which also includes methanethiosulfonate ethylammonium (MTSEA) and methanethiosulfonate ethylsulfonate (MTSES). These compounds share similar reactivity with sulfhydryl groups but differ in their charge and specific applications. This compound is unique in its positive charge, which can influence its interaction with proteins and its ability to probe electrostatic interactions at binding sites .
List of Similar Compounds
- Methanethiosulfonate ethylammonium (MTSEA)
- Methanethiosulfonate ethylsulfonate (MTSES)
- Methanethiosulfonate propylammonium (MTSPA)
- Methanethiosulfonate butylammonium (MTSBA)
Properties
IUPAC Name |
trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWJBKUVHJSHAR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCSS(=O)(=O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935217 | |
Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155450-08-1 | |
Record name | (2-(Trimethylammonium)ethyl)methanethiosulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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